molecular formula C4H5BrN2O B3215540 (2-Bromo-1H-imidazol-4-yl)methanol CAS No. 1162674-62-5

(2-Bromo-1H-imidazol-4-yl)methanol

Cat. No.: B3215540
CAS No.: 1162674-62-5
M. Wt: 177.00
InChI Key: ZEJUVAFRCWHXCX-UHFFFAOYSA-N
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Description

(2-Bromo-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the second position and a hydroxymethyl group at the fourth position of the imidazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the bromination of 1H-imidazole-4-ylmethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild reaction conditions. This approach can yield disubstituted imidazoles with good to excellent yields depending on the coupling partners and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding imidazole derivative with a reduced functional group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

    Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.

    Reduction: Formation of imidazole derivatives with reduced functional groups.

Scientific Research Applications

(2-Bromo-1H-imidazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2-Bromo-1H-imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Butyl-1H-imidazol-4-yl)methanol: Similar structure with a butyl group instead of a bromine atom.

    (2-Chloro-1H-imidazol-4-yl)methanol: Similar structure with a chlorine atom instead of a bromine atom.

    (2-Methyl-1H-imidazol-4-yl)methanol: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

(2-Bromo-1H-imidazol-4-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted chemical synthesis and applications.

Properties

IUPAC Name

(2-bromo-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUVAFRCWHXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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